

Structural Elucidation and Impurity Profiling of 1-(Chloromethoxy)propane

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Compound of Interest

Compound Name: 1-(Chloromethoxy)propane

CAS No.: 3587-57-3

Cat. No.: B1366746

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Executive Summary

1-(Chloromethoxy)propane (also known as chloromethyl propyl ether) represents a critical structural alert in pharmaceutical development. Functioning as an alkylating agent, it is classified as a potential Genotoxic Impurity (GTI). Its structural core—an alpha-chloro ether—possesses high reactivity, making it prone to rapid hydrolysis and nucleophilic attack.

This technical guide provides a high-fidelity prediction of the ^1H and ^{13}C NMR spectra for this molecule, grounded in empirical data from structural analogues (Chloromethyl Methyl Ether/MOM-Cl) and additivity rules. It further outlines a self-validating experimental protocol to distinguish the intact molecule from its hydrolysis products—a frequent point of failure in GTI analysis.

Structural Dynamics & Electronic Environment

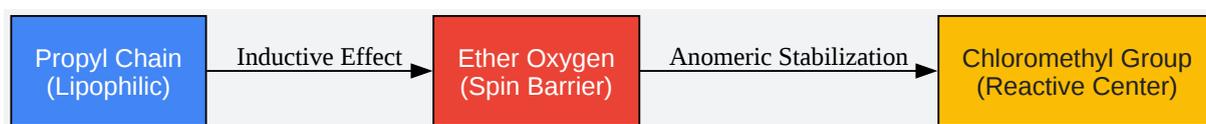
The molecule consists of a lipophilic propyl chain attached to a highly reactive chloromethyl ether moiety. The electronic environment is dominated by the anomeric effect at the central carbon (

), where the lone pairs of oxygen interact with the

orbital of the C-Cl bond.

Key Electronic Features:

- Deshielding Cone (): The methylene group sandwiched between Oxygen and Chlorine experiences extreme deshielding due to the inductive withdrawal of two electronegative atoms.
- Hydrolytic Instability: The C-Cl bond is labile. Upon exposure to moisture, the molecule decomposes into Propanol, Formaldehyde, and HCl.
- Spectral Isolation: The oxygen atom acts as a "spin barrier," preventing scalar coupling (-coupling) between the propyl chain protons and the chloromethyl protons.



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Figure 1: Electronic connectivity and functional segmentation of **1-(Chloromethoxy)propane**.

Predicted ¹H NMR Landscape

The ¹H NMR spectrum in

is characterized by four distinct signal sets. The most diagnostic peak is the singlet corresponding to the

protons, which appears significantly downfield.

Predicted Chemical Shifts () and Multiplicities[1][2][3]

Position	Proton Type	(ppm)	Multiplicity	Integration	Constant (Hz)	Assignment Logic
A		5.50	Singlet (s)	2H	-	Diagnostic. Deshielded by O and Cl. Isolated spin system.
B		3.65	Triplet (t)	2H	~6.5	Deshielded by Oxygen. Coupled to neighboring
C		1.65	Sextet (sext)	2H	~7.4	Coupled to both methylene and methyl groups.
D		0.95	Triplet (t)	3H	~7.4	Terminal methyl group. Standard alkyl shift.

Technical Analysis[4][5]

- The 5.50 ppm Singlet: This peak is the "fingerprint" of the alpha-chloro ether. In the structural analogue Chloromethyl Methyl Ether (MOM-Cl), this resonance appears at 5.46 ppm.
- Coupling Network: The propyl chain exhibits a classic spin system (approximated), resulting in a triplet-sextet-triplet pattern. The

protons do not couple with the propyl chain due to the intervening oxygen.

Predicted ¹³C NMR Landscape

The ¹³C spectrum provides definitive confirmation of the carbon backbone. The alpha-chloro carbon is highly distinctive, appearing in a region typically associated with hemiacetals or alkynes, but clearly differentiated by DEPT experiments.

Predicted Chemical Shifts () [2]

Position	Carbon Type	(ppm)	DEPT-135 Phase	Assignment Logic
C1		83.0	Negative ()	Diagnostic. Extreme deshielding. Analogue MOM-Cl shows this at 84.8 ppm.
C2		72.5	Negative ()	Typical ether linkage shift.
C3		22.8	Negative ()	Middle methylene of propyl chain.
C4		10.5	Positive ()	Terminal methyl.

Experimental Protocol for Labile Species

WARNING: **1-(Chloromethoxy)propane** is a suspected carcinogen and highly moisture-sensitive. Standard NMR preparation often leads to hydrolysis, resulting in a spectrum of Propanol and Formaldehyde.

The Self-Validating Protocol (SVP)

To ensure you are observing the intact molecule and not its degradation products, follow this strict workflow:

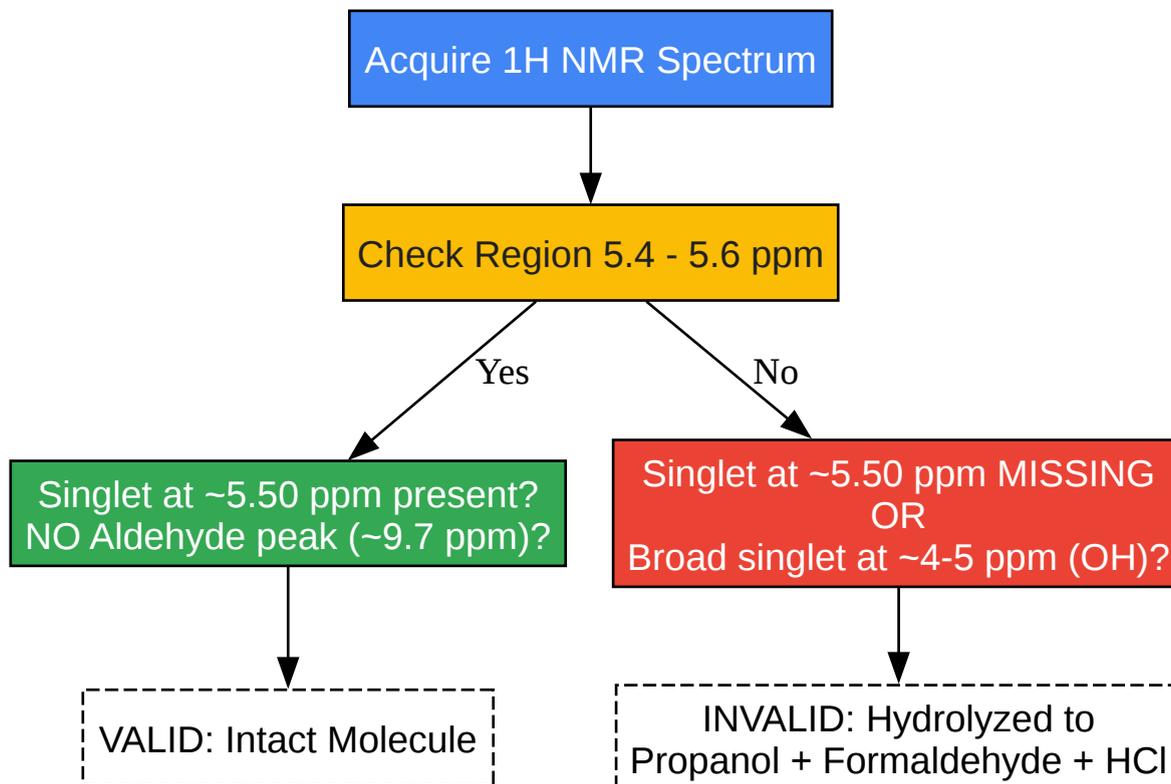
- Solvent Selection: Use

(Benzene-d₆) or

(Chloroform-d) treated with activated molecular sieves (3Å or 4Å). Avoid DMSO-d₆ or MeOD, as they can promote solvolysis.

- Sample Prep: Prepare the sample in a glovebox or under a strictly inert atmosphere (/Ar).
- Acquisition: Run the scan immediately.
- Validation Check: Look for the "Ghost Peaks" of hydrolysis.

Hydrolysis Detection Map (Graphviz)



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Figure 2: Decision tree for validating sample integrity against hydrolysis.

Signs of Hydrolysis:

- Loss of the singlet at 5.50 ppm.
- Appearance of a triplet at ~3.6 ppm (Propanol) distinct from the ether .
- Appearance of a sharp singlet near 9.7 ppm (Formaldehyde) or broad peaks at 4.8 ppm (Hemiacetal oligomers).

Genotoxicity Context & Impurity Profiling[4][6][7]

In drug development, this molecule is a "Cohort of Concern" impurity.

- Mechanism: The carbon is an electrophile. It alkylates DNA bases (specifically N7-Guanine) via an mechanism, facilitated by the oxygen lone pair stabilizing the carbocation intermediate.
- Limit of Detection (LOD): Standard ¹H NMR (400 MHz) has an LOD of ~0.1% (1000 ppm). For GTI analysis requiring ppm-level sensitivity, LC-MS/MS is preferred. However, NMR is the gold standard for structural confirmation of the synthesized reference standard.

References

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Sources

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